
Higenamine
Overview
Description
Higenamine (1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol) is a naturally occurring tetrahydroisoquinoline alkaloid found in plants such as Aconitum carmichaelii, Nelumbo nucifera (lotus), and Nandina domestica. It has been used for millennia in traditional Chinese medicine for treating cardiovascular conditions, including heart failure and bradyarrhythmia . Pharmacologically, this compound acts as a β-adrenergic receptor (β-AR) agonist, targeting both β1- and β2-AR subtypes, which underlies its positive inotropic and chronotropic effects . Beyond cardiovascular applications, this compound exhibits antioxidant, anti-inflammatory, and anti-apoptotic properties, making it relevant in diverse therapeutic contexts, including sepsis, arthritis, and skin aging .
Structurally, this compound exists as a racemic mixture in nature but is synthesized industrially as a stable hydrochloride salt for clinical use . Its stereochemistry and pH-dependent reactivity significantly influence its pharmacological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Higenamine can be synthesized through several chemical routes. One common method involves the condensation of dopamine with 4-hydroxybenzaldehyde, followed by reduction and cyclization to form the tetrahydroisoquinoline structure . The reaction typically requires acidic conditions and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. Plants like Nandina domestica and Aconitum carmichaelii are rich in this compound and are processed to isolate the compound. The extraction process includes steps like solvent extraction, filtration, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Higenamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines, typically under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted isoquinoline compounds .
Scientific Research Applications
Pharmacological Properties
Higenamine exhibits a range of pharmacological activities, including:
- Cardiovascular Effects : this compound has been shown to improve energy metabolism in cardiomyocytes, alleviate heart failure, and reduce cardiac ischemia/reperfusion injury. It acts as a β2-adrenergic receptor agonist, enhancing myocardial contractility and reducing apoptosis in cardiac cells .
- Anti-inflammatory and Immunomodulatory Effects : The compound displays anti-inflammatory properties and may modulate immune responses, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
- Vasodilation and Antiplatelet Activity : this compound promotes vasodilation and inhibits platelet aggregation, which can be beneficial in managing cardiovascular diseases .
- Ergogenic Effects : Research indicates that this compound may enhance exercise performance by increasing energy expenditure and fat oxidation during physical activity .
Heart Disease Management
This compound has shown promise in the management of various heart conditions. Clinical studies have reported its ability to improve outcomes in patients with coronary artery disease, chronic heart failure, and cardiac ischemia. For instance:
- A study indicated that this compound could significantly increase heart rate without causing substantial changes in blood pressure among healthy volunteers and patients with heart disease .
- Another clinical trial suggested that this compound might serve as a pharmacologic stress agent for detecting coronary artery disease in human subjects .
Exercise Performance Enhancement
In a randomized controlled trial involving recreational athletes, this compound supplementation did not produce significant changes in metabolic parameters compared to placebo but was noted for its potential ergogenic effects. Participants reported transient side effects such as headaches but overall tolerated the supplement well .
Summary Table of this compound Applications
Mechanism of Action
Higenamine exerts its effects primarily through the activation of β-adrenergic receptors . It acts as a β2-adrenoreceptor agonist, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells . This activation results in various physiological effects, including increased heart rate, bronchodilation, and enhanced lipolysis . Additionally, this compound has been shown to activate adenylate cyclase, further boosting cAMP levels .
Comparison with Similar Compounds
Antioxidant Activity: pH-Dependent Mechanisms
Higenamine’s antioxidant action involves electron transfer (ET) and proton transfer (PT) mechanisms, with PT being highly pH-sensitive. At lower pH levels (e.g., 4.5), its IC50 for scavenging PTIO• radicals increases by 7.02-fold compared to pH 7.4, indicating suppressed activity in acidic environments . This pH dependence contrasts with other antioxidants:
Compound | IC50 Ratio (pH 4.5 vs. 7.4) | IC50 Ratio (pH 6.0 vs. 7.4) | Key Features |
---|---|---|---|
This compound | 7.02x increase | 3.57x increase | N-containing; strong pH dependence |
Kukoamine A/B | Similar to this compound | Similar to this compound | N-containing; pH-sensitive |
Trolox | 1.2x increase | 2.0x increase | O-containing; mild pH effect |
3,5-di-O-Caffeoylquinic Acid | 0.93x decrease | N/A | O-containing; reduced activity at higher pH |
Key Findings :
- N-containing antioxidants (this compound, kukoamines) show pronounced pH sensitivity due to protonation states affecting PT efficiency .
- O-containing compounds like Trolox exhibit milder pH effects, as their -COOH groups are less reactive to pH changes .
Cardiovascular Effects: Inotropic and Chronotropic Actions
This compound’s β-AR agonism differentiates it from structurally related inodilators and synthetic drugs:
Compound | β1-AR Affinity | β2-AR Affinity | α-Adrenergic Affinity | Inotropic Effect | Refractory Period Impact | Clinical Use |
---|---|---|---|---|---|---|
This compound | Moderate | High | Low | +++ | Minimal | Heart failure, bradyarrhythmia |
Dobutamine | High | Low | Moderate | ++++ | Significant | Acute heart failure |
Isoproterenol | High | High | None | ++++ | Significant | Bronchodilation, arrhythmia |
YS49/YS51 | Moderate | Moderate | Moderate | ++ | Moderate | Experimental inodilators |
Key Findings :
- This compound’s dual β1/β2-AR activation enhances cardiac output without significantly prolonging the effective refractory period, reducing arrhythmia risk compared to isoproterenol .
- YS49 and YS51, tetrahydroisoquinoline analogs, share structural similarities with this compound but exhibit weaker β-AR affinity and broader α-adrenergic activity .
Structural and Functional Analogs
Coclaurine
- A this compound metabolite with a similar tetrahydroisoquinoline backbone but lacking the 4-hydroxybenzyl group.
- Found in Sinomenium acutum; shares β-AR agonist activity but lower potency .
Sinapine
- A phenolic alkaloid with antioxidant properties. Like this compound, it employs PT mechanisms, but its pH sensitivity is less pronounced .
Magnoflorine
- An aporphine alkaloid co-occurring with this compound in Aconitum. Lacks β-AR activity but exhibits anti-inflammatory effects .
Biological Activity
Higenamine is a naturally occurring compound found in various plants, including Nandina domestica and Tinospora crispa. It has garnered attention for its diverse biological activities, particularly in cardiovascular health, anti-inflammatory responses, and cellular protection mechanisms. This article delves into the pharmacological properties of this compound, supported by research findings, case studies, and data tables.
Pharmacological Effects
This compound exhibits a range of pharmacological effects primarily through its interaction with adrenergic receptors. It functions as a non-selective β2-agonist and has been shown to have both positive chronotropic (increasing heart rate) and inotropic (increasing the force of contraction) effects on cardiac tissue.
Key Biological Activities
-
Cardiovascular Benefits
- Heart Rate Modulation : Clinical studies indicate that this compound can significantly increase heart rate in healthy individuals and patients with heart conditions, although its effects on blood pressure can vary .
- Cardiomyocyte Protection : this compound has been shown to enhance cell viability in doxorubicin-injured cardiomyocytes, reduce oxidative stress markers (ROS), and increase antioxidant enzyme activity (e.g., superoxide dismutase) .
-
Anti-Apoptotic Effects
- This compound inhibits apoptosis in various cell types by modulating key signaling pathways such as the PI3K/AKT pathway. It reduces the expression of pro-apoptotic proteins (Bax) while increasing anti-apoptotic proteins (Bcl-2) in models of ischemia-reperfusion injury .
- Studies have demonstrated that this compound can block cytochrome C release from mitochondria, thereby preventing apoptosis induced by reactive oxygen species (ROS) .
- Anti-Inflammatory Properties
The biological activity of this compound is mediated through several mechanisms:
- Adrenergic Receptor Activation : this compound primarily activates β2-adrenergic receptors, leading to vasodilation and improved blood flow, which is beneficial in treating heart failure and ischemic conditions .
- Signaling Pathways : It modulates multiple signaling cascades including:
Pharmacokinetics
A phase I clinical trial assessed the pharmacokinetics of this compound in healthy subjects. Key findings include:
- Peak Concentration (C_max) : Ranged from 15.1 to 44.0 ng/mL.
- Half-life : Approximately 0.133 hours.
- Volume of Distribution (V) : 48 L.
- Total Clearance (CL) : 249 L/h .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- A study on chronic heart failure (CHF) rats demonstrated that this compound administration led to improved cardiac function and reduced myocardial damage by regulating mitochondrial energy metabolism .
- Another study showed that this compound could alleviate symptoms of asthma through its bronchodilatory effects by activating β2-ARs .
Data Summary Table
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study Higenamine’s cardioprotective effects, and what key pathways are implicated?
this compound’s cardioprotective mechanisms are typically investigated using in vitro models (e.g., primary cardiomyocytes exposed to hypoxia/reoxygenation), ex vivo Langendorff-perfused hearts, and in vivo ischemia/reperfusion (I/R) injury models in rodents. Key pathways include β2-adrenergic receptor (β2-AR)-mediated activation of PI3K/AKT signaling, which suppresses apoptosis by reducing cleaved caspase-3 and Bax/Bcl-2 ratios . Flow cytometry and Western blotting are standard for assessing apoptosis and pathway activation.
Q. How is this compound’s adrenergic activity characterized in preclinical studies?
this compound’s adrenergic effects are evaluated through dose-response experiments measuring heart rate, cardiac output, and vascular resistance in animal models (e.g., rabbits). Comparative studies with isoproterenol (a β-AR agonist) reveal this compound’s lower potency (100-fold weaker) and dual β1/β2-AR activation, though β2-AR dominates in anti-apoptotic effects. Blockade experiments with propranolol (β-AR antagonist) and hexamethonium (ganglionic blocker) confirm receptor specificity .
Q. What methodologies are used to assess this compound’s pharmacokinetics and bioavailability?
Pharmacokinetic studies employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this compound and its metabolites (e.g., coclaurine) in plasma and urine. Key parameters include half-life, maximum concentration (Cmax), and area under the curve (AUC). For example, urinary concentrations exceeding 10 ng/mL (WADA’s threshold) are detected using dilute-and-shoot protocols or acid hydrolysis with liquid-liquid extraction .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s receptor selectivity (β1- vs. β2-AR) across different tissues?
Discrepancies arise from tissue-specific receptor expression and experimental conditions. For cardiac effects, β2-AR/PI3K/AKT signaling is predominant in anti-apoptotic responses, as shown by β2-AR antagonist (ICI 118,551) abolishing protection in I/R models . In contrast, chronotropic effects in atria involve β1-AR, validated using CHO cells transfected with β1-AR reporters . Researchers should use tissue-specific knockout models or siRNA silencing to isolate receptor contributions.
Q. What experimental designs address the variability in this compound’s efficacy when combined with other compounds (e.g., Cucurbitacin B)?
Synergy studies in breast cancer cells (e.g., SKBr3, T47D) combine this compound with Cucurbitacin B (Cu B) and analyze cell cycle arrest via flow cytometry (G2/M phase accumulation). Target interaction networks are mapped using STRING and Cytoscape to identify shared pathways (e.g., cell cycle regulators CDK2, CCNA2). Dose-matrix assays and Chou-Talalay combination index calculations quantify synergism .
Q. How can researchers mitigate false positives/negatives in detecting this compound in anti-doping studies?
False negatives arise from this compound’s rapid metabolism and low urinary concentrations. Ultra-high-performance LC-MS/MS with retroactive reprocessing (e.g., MetAlign software) improves detection by scanning for precursor ions (m/z 272.1281) and product ions (e.g., m/z 107.0493). Acid hydrolysis protocols enhance recovery by cleaving conjugated metabolites . Contamination risks are minimized by screening supplements via NSF/Harvard’s DaS methodology .
Q. What strategies validate the translational relevance of preclinical findings on this compound’s neuroprotective effects?
OGD/R (oxygen-glucose deprivation/reperfusion) models in neuronal cells assess anti-apoptotic effects via ROS scavenging (SOD/GPx assays) and Nrf2/HO-1 pathway activation. In vivo cerebral I/R models in mice measure infarct size reduction and locomotor recovery. PI3K/AKT inhibitors (e.g., LY294002) confirm pathway dependency . Clinical extrapolation requires dose-escalation studies in primates to address interspecies metabolic differences.
Q. How should researchers evaluate the safety of this compound in clinical trials given conflicting preclinical toxicity data?
Preclinical safety profiles are assessed through maximum tolerated dose (MTD) studies in rodents, focusing on cardiotoxicity (ECG monitoring for arrhythmias) and hemodynamic stability. Phase I trials in healthy volunteers prioritize pharmacokinetics and adverse event tracking (e.g., transient tachycardia). Conflicting data on hepatotoxicity necessitate liver enzyme panels in early-phase trials .
Q. Methodological Challenges and Contradictions
Q. Why do studies report conflicting results on this compound’s pro-arrhythmic potential?
Discrepancies stem from dose-dependent effects: low doses (2.5–5 mg/kg) show anti-arrhythmic properties in LPS-induced sepsis models, while high doses (>10 mg/kg) correlate with tachycardia in rodents. Receptor selectivity also varies; β2-AR activation in ventricles reduces apoptosis, whereas β1-AR stimulation in atria increases arrhythmia risk .
Q. How can researchers reconcile this compound’s dual roles in promoting both cell survival (anti-apoptosis) and cytotoxicity (in cancer models)?
Context-dependent signaling explains this duality. In cardiomyocytes, β2-AR/PI3K/AKT activation promotes survival, while in cancer cells, this compound synergizes with Cu B to inhibit FNTA and PDGFRA, inducing G2/M arrest. Researchers should perform tissue-specific phosphoproteomics to map divergent pathway activations .
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRCQWQRFZITDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973974 | |
Record name | Higenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-Higenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5843-65-2, 106032-53-5 | |
Record name | Higenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5843-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Higenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Higenamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12779 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Higenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HIGENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV5O16GAP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (R)-Higenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242 - 244 °C | |
Record name | (R)-Higenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.